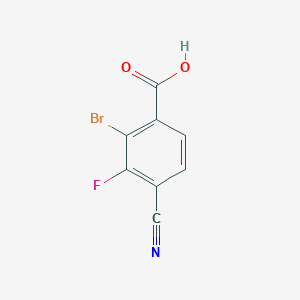
2-Bromo-4-cyano-3-fluorobenzoic acid
Übersicht
Beschreibung
2-Bromo-4-cyano-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 . It is used in various chemical reactions and has potential implications in different fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions involve the use of carbon tetrabromide and oxygen in acetonitrile at 20 degrees Celsius for 60 hours . The residue is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromo, cyano, and fluoro substituents . The exact positioning of these groups can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It’s also used in the preparation of Enzalutamide, a medication used in the treatment of prostate cancer .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 368.9±42.0 °C and a predicted density of 1.89±0.1 g/cm3 . Its pKa is predicted to be 2.23±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis Processes : The synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid and 2-bromo-3-fluorobenzonitrile, has been explored. Zhou Peng-peng (2013) developed a method for synthesizing 3-Bromo-2-fluorobenzoic acid with high purity and yield, indicating potential similar methods for 2-Bromo-4-cyano-3-fluorobenzoic acid (Zhou Peng-peng, 2013). Similarly, Ronald H. Szumigala et al. (2004) presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the feasibility of large-scale production of such compounds (Ronald H. Szumigala et al., 2004).
Chemical Reactions and Properties
- Chemical Reactivity : Research by Frédéric Gohier et al. (2003) and F. Mongin & M. Schlosser (1996) on organolithium reagents' reactions with halobenzoic acids, including compounds similar to this compound, provides insights into its potential reactivity and applications in organic synthesis (Frédéric Gohier et al., 2003); (F. Mongin & M. Schlosser, 1996).
Biodegradation and Environmental Aspects
- Environmental Interactions : Studies like those by W. J. van den Tweel et al. (1987) and B. Genthner et al. (1989) on the biodegradation of halobenzoates, including fluorobenzoates, suggest the environmental fate and microbial interactions of this compound (W. J. van den Tweel et al., 1987); (B. Genthner et al., 1989).
Thermodynamic Properties
- Thermodynamics : R. Chirico et al. (2017) provide a critical evaluation of thermodynamic properties for halobenzoic acids, which can be relevant for understanding the physical and chemical behavior of this compound (R. Chirico et al., 2017).
Industrial and Practical Applications
- Industrial Applications : The synthesis of various benzoates for industrial applications, as demonstrated in studies by Chen Bing-he (2008) and Noriaki Kudo et al. (1996), provides an insight into the potential practical applications of this compound in industrial chemistry (Chen Bing-he, 2008); (Noriaki Kudo et al., 1996).
Wirkmechanismus
Target of Action
Benzylic compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that brominated benzylic compounds can undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated benzylic compounds are known to participate in various biochemical reactions, including free radical reactions .
Pharmacokinetics
The presence of a carboxylic acid group may influence its absorption and distribution, as these groups can form hydrogen bonds with biological molecules .
Result of Action
The compound’s potential to form radicals suggests it could induce oxidative stress, which can have various effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-cyano-3-fluorobenzoic acid. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution .
Safety and Hazards
Zukünftige Richtungen
2-Bromo-4-cyano-3-fluorobenzoic acid has potential future applications in various fields. For instance, it’s used in the synthesis of Enzalutamide, a medication used in the treatment of prostate cancer . It’s also used in the preparation of boron-containing anti-fungal agents for the treatment of onychomycosis .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of this compound . These papers discuss its use in the synthesis of other compounds, its physical and chemical properties, and potential future directions for its use.
Biochemische Analyse
Biochemical Properties
2-Bromo-4-cyano-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can lead to the formation of reactive intermediates that may interact with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound . For example, certain membrane transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
2-bromo-4-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOIANNGJNKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805583-80-5 | |
| Record name | 2-bromo-4-cyano-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



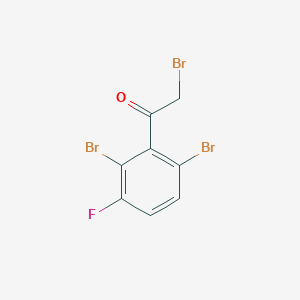

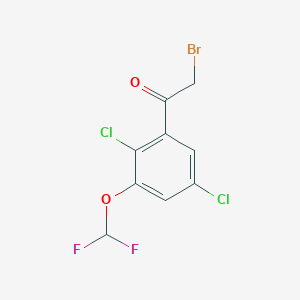

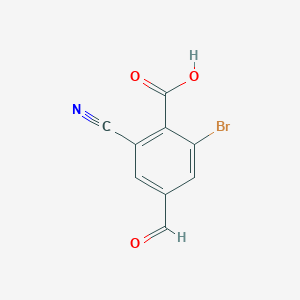


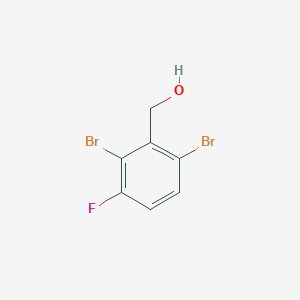



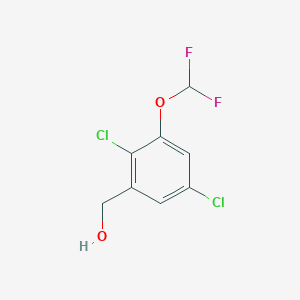

![2-[2-Bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410836.png)